4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide
Description
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 2,4-dichlorophenyl group and a 4-fluorophenylamide moiety. This compound belongs to a class of small molecules designed for diverse biological applications, including antifungal, antimicrobial, and antiparasitic activities. Its structure combines halogenated aryl groups, which are known to enhance binding affinity to biological targets such as enzymes (e.g., CYP51 in fungi) or receptors .
Properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2FN2OS/c23-15-5-10-18(19(24)11-15)20-12-29-22(27-20)14-3-1-13(2-4-14)21(28)26-17-8-6-16(25)7-9-17/h1-12H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUDATAAEZENQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide” belongs to the class of 2,4-disubstituted thiazoles. Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Mode of Action
The mode of action of this compound is likely to be influenced by the thiazole ring structure and its substituents. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction. Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen.
Biochemical Pathways
Thiazole derivatives are known to interact with various biological targets, inducing a range of effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, which may influence its bioavailability.
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that they may interact with multiple targets and pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets.
Biological Activity
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity based on diverse research findings, highlighting its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The compound has the following chemical properties:
- Molecular Formula : C16H13Cl2N3OS
- Molar Mass : 365.26 g/mol
- CAS Number : Not specified in the sources but related compounds exist.
Research indicates that thiazole derivatives, including this compound, often exert their biological effects through several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : The compound has shown potential as an HDAC inhibitor, which plays a crucial role in cancer cell apoptosis and cell cycle regulation .
- Induction of Apoptosis : Studies have demonstrated that it can promote apoptosis in cancer cells by activating intrinsic pathways and causing cell cycle arrest .
- Antitumor Activity : In vivo studies using xenograft models have reported significant tumor growth inhibition when treated with this compound .
Biological Activity Data
The following table summarizes the biological activity data of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HepG2 | 1.98 | Apoptosis induction | |
| A-431 | 1.61 | Cell cycle arrest | |
| MCF-7 | 2.03 | HDAC inhibition | |
| HT29 | <1.00 | Antiproliferative effects |
Case Studies
- HepG2 Cell Line Study : A study focused on HepG2 cells demonstrated that treatment with the compound resulted in a significant increase in apoptosis markers and a marked G2/M phase arrest, indicating its potential as a therapeutic agent for liver cancer .
- Combination Therapy : In combination with other chemotherapeutics like Taxol and Camptothecin, this compound showed enhanced anticancer activity, suggesting synergistic effects that could be exploited in clinical settings .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiazole ring and substitution patterns on the phenyl groups significantly influence the cytotoxicity and selectivity of the compound against different cancer types . For example, the presence of electron-donating groups enhances activity.
Comparison with Similar Compounds
Key Observations :
Antifungal Activity
Antimicrobial and Cytotoxic Effects
- Salicylamides : 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide () inhibits Desulfovibrio piger growth by 64–66% at 0.37–1.10 µmol/L, with cytotoxicity linked to sulfate reduction disruption .
- Thiazolyl-Pyridin-2-amine Derivatives : N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine shows antiproliferative activity (IC₅₀: 12 µM) against cancer cells, highlighting the role of fluorophenyl groups in cell penetration .
Physicochemical Properties
Key Insight : The target compound’s high LogP aligns with enhanced membrane permeability but may limit aqueous solubility, a trade-off addressed in PC945 via polar triazole modifications .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the thiazole ring using 2,4-dichlorophenyl-substituted precursors (e.g., 2,4-dichlorobenzoyl chloride) and thiourea derivatives.
- Step 2 : Coupling the thiazole intermediate with 4-fluorophenyl-substituted benzamide via amide bond formation under Schotten-Baumann conditions .
- Key Reagents : Boc-protected amines, HCl salts for stabilization, and catalysts like HATU for efficient coupling .
Q. How is the compound characterized for structural purity and identity?
- Analytical Techniques :
- 1H/13C NMR : Confirms aromatic proton environments (e.g., 2,4-dichlorophenyl δ 7.2–7.8 ppm; 4-fluorophenyl δ 7.0–7.5 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ expected at ~450–470 Da) .
- HPLC-PDA : Purity >95% with retention time consistency .
Advanced Research Questions
Q. What biochemical pathways are disrupted by this compound, and how can its mechanism of action be validated?
- Hypothesized Targets :
- Hec1/Nek2 Pathway : Analogous to INH1, this compound may inhibit Hec1 (Highly Expressed in Cancer 1) binding to kinetochores, disrupting mitotic spindle assembly and inducing apoptosis in cancer cells .
- Enzyme Inhibition : Structural analogs (e.g., trifluoromethyl-substituted benzamides) target bacterial enzymes like AcpS-PPTase, critical for fatty acid biosynthesis .
- Validation Methods :
- Kinase Assays : Measure IC50 against purified Nek2 or Hec1 using ADP-Glo™ kits .
- Live-Cell Imaging : Track mitotic arrest in MDA-MB-468 breast cancer cells .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- SAR Insights :
- 2,4-Dichlorophenyl Group : Enhances lipophilicity and target binding (logP ~5.24) .
- 4-Fluorophenyl Motif : Improves metabolic stability via reduced CYP450-mediated oxidation .
- Data Table :
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
- Case Study : While in vitro GI50 values for breast cancer cells are 10–21 μM, in vivo tumor suppression in xenograft models requires higher doses (100 mg/kg) .
- Resolution Strategies :
- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS to assess tissue distribution and plasma half-life.
- Metabolite Screening : Identify active metabolites (e.g., hydrolyzed amide derivatives) using hepatic microsome assays .
Q. What experimental models are suitable for evaluating antifungal activity?
- In Vitro Models :
- Aspergillus fumigatus : Minimum Inhibitory Concentration (MIC) assays in RPMI-1640 media, with PC945 (a structural analog) showing MIC90 = 0.03 μg/mL .
- In Vivo Models :
- Murine Pulmonary Aspergillosis : Intranasal administration to assess fungal burden reduction via qPCR .
Methodological Considerations
Q. How to design dose-response studies for toxicity profiling?
- Protocol :
- Acute Toxicity : Administer 10–100 mg/kg orally to BALB/c mice; monitor ALT/AST levels and histopathology (liver/kidney) .
- Genotoxicity : Perform Ames test (TA98 strain) to rule out mutagenicity .
Q. What computational tools predict binding affinity to target enzymes?
- Software :
- AutoDock Vina : Dock the compound into Hec1/Nek2 crystal structures (PDB: 2J9A) to calculate binding energy (ΔG ≤ −8.5 kcal/mol suggests strong affinity) .
- QM/MM Simulations : Model interactions with AcpS-PPTase active sites to guide mutagenesis studies .
Data Contradictions and Solutions
- Issue : Discrepancies in synthetic yields (54% vs. 98%) for similar analogs .
- Root Cause : Varied steric hindrance from substituents (e.g., 3-chloro-4-fluorophenyl reduces reaction efficiency) .
- Solution : Use high-throughput screening (HTS) to optimize solvent (e.g., DMF vs. THF) and catalyst (e.g., HATU vs. EDCI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
